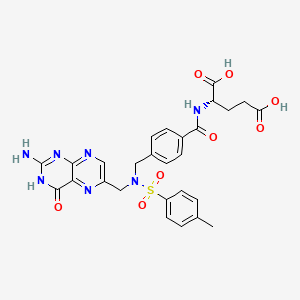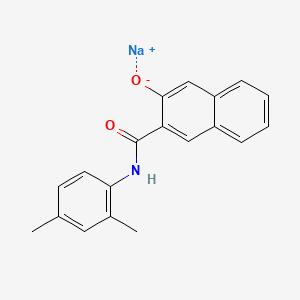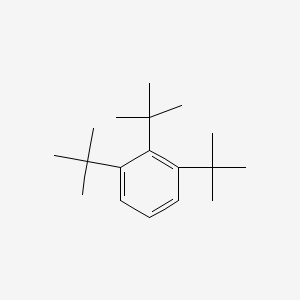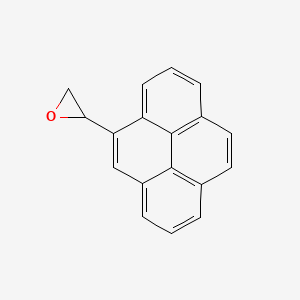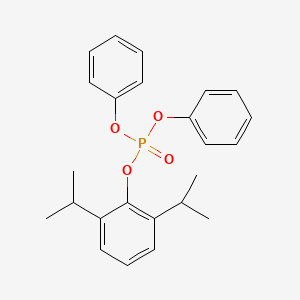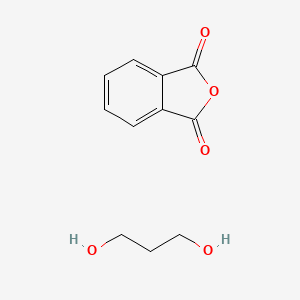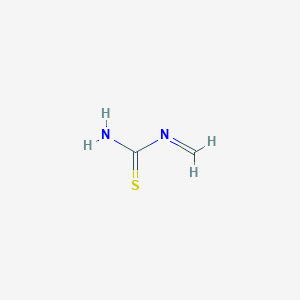
Thiourea, methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, methylene- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, agriculture, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: Thiourea, methylene- can be synthesized through several methods. One common method involves the reaction of ammonium thiocyanate with hydrogen sulfide in the presence of carbon dioxide. The reaction proceeds as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] Another method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods: Industrial production of thiourea, methylene- typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Thiourea, methylene- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different sulfur-containing compounds.
Substitution: Thiourea can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions: Common reagents used in reactions with thiourea include hydrogen sulfide, carbon disulfide, and various amines. Reaction conditions often involve aqueous or organic solvents, depending on the desired product .
Major Products Formed: Major products formed from reactions involving thiourea include thiourea dioxide, substituted thioureas, and various sulfur-containing compounds .
科学的研究の応用
Thiourea, methylene- has a wide range of scientific research applications, including:
作用機序
Thiourea exerts its effects through various mechanisms. In biological systems, it inhibits the peroxidase enzyme in the thyroid gland, leading to reduced thyroxine production. This inhibition causes an increase in pituitary secretion of thyreotropic hormone, which can lead to thyroid hyperplasia and, in some cases, tumor formation . In chemical reactions, thiourea acts as a nucleophile, participating in various substitution and addition reactions .
類似化合物との比較
- Urea
- Selenourea
- Substituted thioureas (e.g., N,N’-di-Boc-substituted thiourea)
Thiourea, methylene- stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical properties and a wide range of applications in various fields.
特性
CAS番号 |
74830-81-2 |
|---|---|
分子式 |
C2H4N2S |
分子量 |
88.13 g/mol |
IUPAC名 |
methylidenethiourea |
InChI |
InChI=1S/C2H4N2S/c1-4-2(3)5/h1H2,(H2,3,5) |
InChIキー |
XXEWNXXUIQCBKR-UHFFFAOYSA-N |
正規SMILES |
C=NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


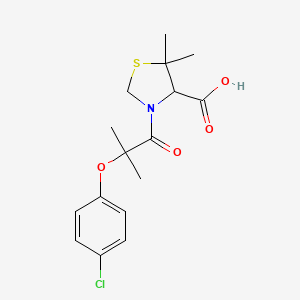
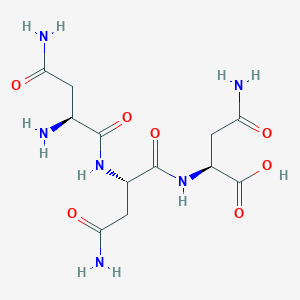
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
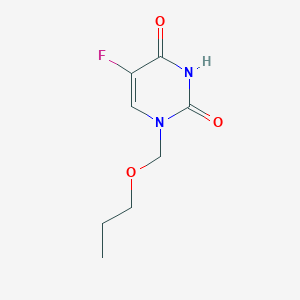
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
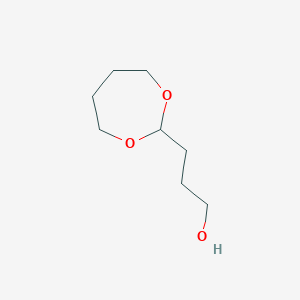
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
